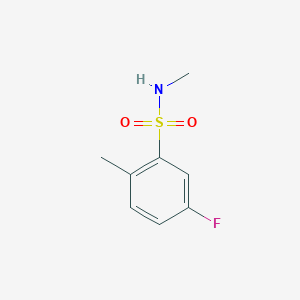

5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIWQEZGHVFQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzenesulfonamide (B165840) Formation

The construction of the benzenesulfonamide core is a well-documented area of organic synthesis. For the target compound, the most direct method involves the coupling of a pre-formed sulfonyl halide with an appropriate amine.

The key intermediate for the synthesis of 5-Fluoro-N,2-dimethyl-benzenesulfonamide is 5-fluoro-2-methylbenzenesulfonyl chloride. The formation of this intermediate is typically achieved through the electrophilic sulfonation of 4-fluorotoluene (B1294773). In this reaction, the methyl group acts as an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director. The sulfonation reaction, often using chlorosulfuric acid, proceeds via an electrophilic aromatic substitution mechanism. The sterically less hindered position ortho to the activating methyl group is the favored site for substitution, yielding the desired 2-sulfonyl chloride product.

Alternative historical methods for creating substituted toluenesulfonyl chlorides have involved the diazotization of toluidine derivatives. byu.edu In such a sequence, the corresponding aminotoluene is converted into a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to furnish the sulfonyl chloride. byu.edu

| Reagent/Method | Description | Application |

| Chlorosulfuric Acid (ClSO₃H) | A common reagent for the direct chlorosulfonation of aromatic compounds. | Reacts with 4-fluorotoluene to introduce the -SO₂Cl group, primarily at the 2-position. |

| Diazotization-Sulfonylation | A multi-step process involving the conversion of an amino group to a diazonium salt, followed by reaction with SO₂/CuCl₂. byu.edu | Can be used to synthesize specific isomers of sulfonyl chlorides that are not easily accessible through direct sulfonation. byu.edu |

The final step in forming the sulfonamide bond is typically the reaction of the sulfonyl chloride intermediate with an amine. researchgate.net In the case of this compound, this involves the aminolysis of 5-fluoro-2-methylbenzenesulfonyl chloride with methylamine. This reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is generally carried out in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. google.com

Recent advancements in sulfonamide synthesis have explored the use of sulfonyl fluorides as more stable and chemoselective alternatives to sulfonyl chlorides. acs.orgnih.govtheballlab.com While sulfonyl fluorides are less reactive, their reaction with amines can be facilitated by Lewis acid catalysts. acs.orgnih.govtheballlab.com For example, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack by a wide range of amines, providing the corresponding sulfonamides in good yields under mild conditions. acs.orgnih.govtheballlab.com This method represents a significant improvement, avoiding the high reactivity and instability associated with sulfonyl chlorides. theballlab.com

Strategies for Introducing Fluorine into Benzenesulfonamide Structures

While synthesizing the target compound from a fluorinated starting material like 4-fluorotoluene is most direct, it is instructive to consider alternative strategies where the fluorine atom is introduced onto a pre-existing N,2-dimethylbenzenesulfonamide scaffold.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." wikipedia.org For the hypothetical fluorination of N,2-dimethylbenzenesulfonamide, the directing effects of the existing substituents are critical. The methyl group at C2 is ortho-, para-directing, while the sulfonamide group at C1 is meta-directing. Therefore, both groups direct incoming electrophiles to the C5 position, making it a viable site for fluorination.

A variety of N-F reagents have been developed for this purpose, as they are generally safer and more manageable than elemental fluorine. organicreactions.orgacsgcipr.org These reagents function by having the fluorine atom attached to a highly electron-withdrawing nitrogen-based framework, which polarizes the N-F bond and makes the fluorine atom susceptible to nucleophilic attack by the aromatic ring. wikipedia.orgacsgcipr.org

Table of Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A common, effective, and commercially available crystalline solid. wikipedia.orgjuniperpublishers.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A highly effective, user-friendly, and powerful electrophilic fluorinating agent. wikipedia.org |

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org

Nucleophilic fluorination strategies typically involve the displacement of a suitable leaving group on the aromatic ring by a fluoride (B91410) ion. A classic method applicable here would be a modified Sandmeyer reaction, such as the Balz-Schiemann reaction. This would begin with a 5-amino-N,2-dimethylbenzenesulfonamide precursor. The amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and an acid). The resulting diazonium salt is then thermally or photochemically decomposed in the presence of a fluoride source, like tetrafluoroborate (B81430) (BF₄⁻), to install the fluorine atom. youtube.com

Another approach is nucleophilic aromatic substitution (SNAr), which requires a strong electron-withdrawing group (like the sulfonamide) to activate the ring towards attack by a nucleophile. If a precursor such as 5-chloro- or 5-nitro-N,2-dimethylbenzenesulfonamide were available, it could potentially undergo substitution with a fluoride source, such as potassium fluoride, often at elevated temperatures and sometimes with the aid of a phase-transfer catalyst.

Derivatization Strategies for Enhancing Biological Research Utility

To explore the structure-activity relationship (SAR) of this compound in biological contexts, various derivatization strategies can be employed. These modifications can alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

One common strategy involves modifying the sulfonamide nitrogen. researchgate.netptfarm.pl The N-methyl group can be replaced with a wide array of other substituents. For instance, reaction of the corresponding primary sulfonamide (5-fluoro-2-methylbenzenesulfonamide) with different alkyl halides or coupling with various amines can introduce diverse functionalities. Incorporating heterocyclic rings is a particularly prevalent tactic in medicinal chemistry to improve biological activity and pharmacokinetic profiles. ptfarm.pl

Late-stage functionalization provides a powerful tool for creating a library of derivatives from a common intermediate. acs.org For example, methods have been developed to activate primary sulfonamides, converting them into sulfonyl chlorides or fluorides in situ. acs.org These activated intermediates can then be coupled with a variety of nucleophiles, enabling the rapid diversification of the N-substituent on the sulfonamide core. acs.org

Furthermore, the aromatic ring itself can be a target for derivatization. Palladium-catalyzed C-H activation and arylation reactions have been used to construct biaryl sulfonamides from simpler precursors, offering another avenue for structural modification. researchgate.net

Table of Derivatization Strategies

| Derivatization Site | Strategy | Potential Outcome for Biological Research |

|---|---|---|

| Sulfonamide Nitrogen | Replace N-methyl with other alkyl/aryl groups or heterocycles. | Modulate binding affinity, solubility, and metabolic stability; explore SAR. ptfarm.plnih.gov |

| Sulfonamide Nitrogen | Late-stage functionalization via activation of a primary sulfonamide. acs.org | Rapidly generate a diverse library of N-substituted analogs for high-throughput screening. acs.org |

| Aromatic Ring | C-H functionalization/arylation. researchgate.net | Introduce new substituents on the benzene (B151609) ring to probe interactions with biological targets. researchgate.net |

| Methyl Group | Oxidation or functionalization. | Introduce polar groups to enhance solubility or create new interaction points. |

Modification of the N-Substituent

The N,N-dimethylsulfonamide moiety of this compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications primarily involve the cleavage or formation of bonds to the sulfonamide nitrogen.

N-Demethylation: The removal of one or both methyl groups from the N,N-dimethylsulfonamide group is a key transformation. While direct N-demethylation of N,N-dimethylsulfonamides can be challenging, several methods have been developed for the N-demethylation of tertiary amines and amides, which can be adapted for sulfonamides. One common method involves the use of chloroformates, such as α-chloroethyl chloroformate, followed by hydrolysis to yield the N-methylsulfonamide. nih.gov Another approach is the Von Braun reaction, which utilizes cyanogen (B1215507) bromide, although this method is often harsh. nih.gov More recent methods employ catalytic systems, such as copper-catalyzed radical N-demethylation using oxidants like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This reaction proceeds through a carbinolamine intermediate that decomposes to the N-demethylated amide and formaldehyde. organic-chemistry.org

N-Alkylation of the Corresponding N-Methylsulfonamide: Should the N-demethylation be successfully carried out to yield 5-fluoro-N-methylbenzenesulfonamide, subsequent N-alkylation can introduce a variety of substituents. This can be achieved using alkyl halides in the presence of a base. researchgate.net More advanced methods, such as the use of trichloroacetimidates under thermal conditions or manganese-catalyzed N-alkylation with alcohols, offer alternative routes.

Substitution Patterns on the Benzene Ring

The aromatic ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents—the fluorine atom, the methyl group, and the N,N-dimethylsulfonamido group—play a crucial role in determining the position of the incoming substituent.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The sulfonamide group is generally considered a meta-director and is deactivating. The interplay of these directing effects will influence the regioselectivity of electrophilic substitution reactions.

Nitration: The introduction of a nitro group onto the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov Based on the directing effects of the existing groups, nitration is expected to occur at the positions ortho or para to the activating methyl and fluoro groups, and meta to the deactivating sulfonamide group. In a related compound, 3-chloro-4-fluorophenol, nitration under mild conditions yielded the 2-nitro derivative. nih.gov

Halogenation: The introduction of other halogens, such as bromine or chlorine, can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. The position of halogenation will be governed by the same directing effects mentioned for nitration.

Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by strongly electron-withdrawing groups. While the sulfonamide group is deactivating for electrophilic attack, its electron-withdrawing nature can activate the ring towards nucleophilic attack. The presence of a nitro group, for example, would significantly facilitate the displacement of the fluorine atom by nucleophiles. In the absence of strong activating groups, harsh reaction conditions are typically required for the nucleophilic substitution of fluorine. For instance, the reaction of fluoro-benzene derivatives with nucleophiles can occur, and the reactivity is enhanced by the presence of electron-withdrawing substituents.

Preclinical Biological Investigations and Bioactivity Profiling

Antimicrobial Activity Assessments

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have been synthesized and evaluated for their efficacy against a spectrum of microbial pathogens.

The structural framework of benzenesulfonamide has been a fertile ground for the development of novel antibacterial agents. Research has shown that modifications to the benzenesulfonamide core can yield compounds with significant potency against both Gram-positive and Gram-negative bacteria.

For instance, a series of newly synthesized aryl thiazolone–benzenesulfonamides were evaluated for their antibacterial properties. nih.gov Certain analogues within this series demonstrated significant inhibitory activity against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov Specifically, compounds 4e , 4g , and 4h from this study showed notable inhibition of S. aureus at a concentration of 50 μg/mL. nih.gov

In another study, N-(thiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested for their antibacterial action. nih.gov Several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacterial strains. nih.gov The incorporation of thiazole (B1198619) and sulfonamide moieties into a single molecular scaffold has been a strategy to enhance antibacterial effects. nih.gov Furthermore, some benzenesulfonamide derivatives bearing a carboxamide functionality have shown activity against E. coli (Gram-negative) and S. aureus (Gram-positive). nih.govnih.gov

It has been noted that the addition of different functional groups, such as a coumarin (B35378) ring or a chloro-substituted imidazole (B134444) derivative, to the benzenesulfonamide structure can contribute to or enhance the antimicrobial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Aryl thiazolone–benzenesulfonamides (4e, 4g, 4h) | Staphylococcus aureus | Significant inhibition at 50 μg/mL | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | nih.gov |

| Benzenesulfonamides with carboxamide (4d) | Escherichia coli | Most potent against this strain in the series | nih.govnih.gov |

The therapeutic potential of benzenesulfonamide derivatives extends to fungal and protozoal pathogens. Studies have shown that this class of compounds can exhibit inhibitory effects against various fungal species. For example, certain benzenesulphonamide derivatives featuring a carboxamide group have been evaluated for their in vitro antifungal activity. nih.govnih.gov In these studies, specific derivatives were identified as the most active against Candida albicans and Aspergillus niger. nih.govnih.gov

While specific studies on the antiprotozoal activity of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE are not available, the broader class of sulfonamides has a historical precedent in antiprotozoal therapy.

Table 2: Antifungal Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| Benzenesulfonamides with carboxamide (4e, 4h) | Candida albicans | Most active against this strain in the series | nih.govnih.gov |

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical area of research.

Recent studies have explored the potential of benzenesulfonamide derivatives in this context. A study on new aryl thiazolone–benzenesulfonamides revealed that some of these compounds possess anti-biofilm capabilities. nih.gov Specifically, compounds 4g and 4h from this study demonstrated potential for inhibiting biofilm formation in Klebsiella pneumoniae, a Gram-negative bacterium known for its ability to form robust biofilms. nih.gov While these findings are promising, it is important to note that other compounds in the same study showed even higher anti-biofilm activity against S. aureus. nih.gov

Another approach has been the use of benzimidazole (B57391) derivatives, with one study identifying a molecule, ABC-1, that can inhibit biofilm formation in multiple bacterial pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. google.com This highlights the potential of heterocyclic compounds in combating biofilms.

Table 3: Anti-Biofilm Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |

|---|

Antiviral Activity Evaluation

The versatility of the benzenesulfonamide scaffold is further demonstrated by its exploration in the development of antiviral agents. Derivatives have been investigated for their ability to inhibit the replication of various viruses, including influenza and HIV.

Influenza A viruses, particularly highly pathogenic avian strains like H5N1, pose a significant threat to global health. The development of new antiviral drugs is a priority for pandemic preparedness.

A notable study identified a novel series of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of the H5N1 influenza A virus. nih.gov These compounds were designed to act as M2 proton channel inhibitors. nih.gov Within this series, compound 11k displayed excellent antiviral activity against the H5N1 virus, with an EC50 value of 0.47 μM, which is comparable to the well-known antiviral drug amantadine. nih.gov The structure-activity relationship studies highlighted the importance of the sulfonamide moiety and a 2,5-dimethyl-substituted thiophene (B33073) core for the observed anti-influenza activity. nih.gov

Other research has also focused on benzenesulfonamide derivatives as inhibitors of influenza virus hemagglutinin (HA), a key protein in the viral entry process. nih.gov One such inhibitor, RO5464466, was shown to target HA and dramatically reduce the production of progeny viruses. nih.gov

Table 4: Anti-Influenza Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Virus Strain | Target | EC50/Activity | Reference |

|---|---|---|---|---|

| Compound 11k (heteroaromatic-based benzenesulfonamide) | H5N1 Influenza A | M2 proton channel | 0.47 μM | nih.gov |

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) plays a crucial role in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy.

Researchers have designed and synthesized benzenesulfonamide-containing phenylalanine derivatives as novel HIV-1 capsid inhibitors. nih.govacs.org These compounds were developed through structural modifications of PF-74, a known HIV-1 CA inhibitor. nih.govacs.org Structure-activity relationship studies led to the identification of new derivatives with improved anti-HIV-1 activity compared to the parent compound. nih.gov One particularly potent compound, 11l , which features a piperazinone moiety, exhibited significantly enhanced anti-HIV-1 activity. nih.gov These inhibitors were found to have a dual-stage inhibition profile, affecting both early and late stages of viral replication. nih.govacs.org

Another line of research has identified benzenesulfonamide quinoline (B57606) derivatives as inhibitors of HIV-1 replication by targeting the Rev protein, which is essential for the export of viral RNA from the nucleus. cancer.govscite.ai

Table 5: Anti-HIV-1 Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | HIV-1 Target | Activity/Observation | Reference |

|---|---|---|---|

| Benzenesulfonamide-containing phenylalanine derivatives (e.g., 11l) | Capsid protein (CA) | Improved anti-HIV-1 activity compared to PF-74 | nih.govacs.org |

Broad-Spectrum Antiviral Screening

Broad-spectrum antiviral screening is a critical process in drug discovery aimed at identifying compounds effective against a wide range of viruses. dzif.denih.gov This approach is vital for developing countermeasures for emerging viral threats and future pandemics. dzif.de The methodology often involves testing a compound against a panel of diverse viruses, which can include both RNA and DNA viruses, to determine its range of activity. nih.govnih.gov

Screening can be conducted in cell cultures, where the ability of the compound to inhibit viral replication and prevent virus-induced cell death (cytopathic effect) is measured. nih.gov For instance, in the search for anti-influenza agents, compounds are often evaluated for their ability to protect cells, such as Madin-Darby canine kidney (MDCK) cells, from infection. nih.gov The hemagglutinin (HA) protein, which is essential for the influenza virus to fuse with a host cell, is a common target for such antiviral compounds. nih.gov While various benzenesulfonamide derivatives have been synthesized and evaluated as potential anti-influenza inhibitors, specific screening data for this compound is not documented in available literature. nih.gov

Receptor Modulation and Functional Studies

Receptor binding affinity studies are fundamental in pharmacology to determine how strongly a compound (ligand) binds to a specific receptor. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding interaction. These studies are crucial for understanding a compound's potential therapeutic targets and selectivity.

For example, research on certain arylsulfonamide derivatives has identified ligands with high affinity for receptors such as the 5-HT₇ receptor and α₂-adrenoceptors, which are implicated in neuropsychiatric disorders. nih.gov However, no studies detailing the receptor binding profile for this compound have been reported.

Beyond simply binding to a receptor, functional assays determine the biological consequence of that interaction. A compound is classified as an agonist if it binds to and activates a receptor, mimicking the effect of a natural ligand. Conversely, an antagonist binds to a receptor and blocks it, preventing activation by an agonist. nih.gov

These studies are essential for predicting a drug's effect in a biological system. For instance, dual antagonism at α2A-adrenoceptors and 5-HT₇ receptors is a strategy explored for developing new antidepressant medications. nih.gov Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels, can confirm whether a compound actively blocks or stimulates these receptor pathways. nih.gov There is currently no available data on the functional activity of this compound at the α2A, 5-HT7, or any other receptor system.

Studies on Other Biological Activities

Antioxidant activity is the capacity of a compound to inhibit oxidation and neutralize harmful reactive oxygen species (ROS). This activity is evaluated using various methods:

Cell-Free Assays: These chemical assays measure the direct radical-scavenging ability of a compound. Common examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis[3-ethylbenzothiazoline-6-sulfonic acid]) assays, where the compound's ability to reduce a stable radical is quantified spectrophotometrically. mdpi.comnih.gov The ferric reducing antioxidant power (FRAP) assay is another method that measures the ability to reduce ferric ions. nih.gov

Cellular Assays: These assays assess a compound's antioxidant effects within a living cell, providing more biologically relevant data. They can measure the ability of a compound to prevent intracellular ROS formation or protect cells from oxidative damage, such as lipid peroxidation. mdpi.comnih.gov

While various sulfonamide derivatives have been synthesized and evaluated for antioxidant potential, nih.gov no studies have been published on the antioxidant capacity of this compound.

The search for new antiseizure drugs (ASDs) relies heavily on preclinical screening in validated animal models of epilepsy. mdpi.comnih.gov These models are highly predictive of a compound's potential clinical efficacy against different seizure types. nih.gov Two of the most widely used first-pass screening tests are:

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is effective at identifying compounds that can prevent seizure spread. nih.govnih.gov It is considered a reliable indicator for drugs effective against generalized tonic-clonic and focal seizures. nih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against generalized myoclonic and absence seizures. nih.govnih.gov

The median effective dose (ED50) is determined in these tests to quantify a compound's potency. nih.gov Although numerous benzenesulfonamide derivatives have been synthesized and shown to possess anticonvulsant activity in these models, nih.gov there is no available data regarding the evaluation of this compound in any preclinical anticonvulsant model.

Antidiabetic Activity Investigations

Research into the potential therapeutic applications of benzenesulfonamide derivatives has extended to the field of metabolic disorders, particularly diabetes mellitus. The structural motif of benzenesulfonamide is recognized as a pharmacophore with diverse biological activities, including insulin-releasing properties characteristic of some antidiabetic agents. nih.gov While a range of benzenesulfonamide derivatives have been synthesized and evaluated for their ability to lower blood glucose levels, specific preclinical data on the antidiabetic activity of this compound is not extensively documented in publicly available research.

General studies on related compounds have shown that certain structural modifications to the benzenesulfonamide scaffold can lead to significant hypoglycemic effects. For instance, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested in a streptozotocin-induced diabetic rat model. nih.gov In these studies, some derivatives demonstrated a notable reduction in blood glucose levels when administered orally. nih.gov The findings from such research suggest that the broader class of benzenesulfonamide compounds could serve as a template for developing new oral antidiabetic agents. nih.gov However, the antidiabetic potential is highly dependent on the specific substitution patterns on the phenylsulfonyl group, as these can influence the molecule's interaction with its biological targets. nih.gov

Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. researchgate.netnih.gov Consequently, the inhibition of this process by small molecules is a prominent therapeutic strategy. Fluorinated benzenesulfonamides have emerged as a class of compounds with the potential to interfere with Aβ aggregation. researchgate.netnih.gov

Investigations into a series of double-substituted fluorinated benzenesulfonamides have revealed that specific structural arrangements are crucial for inhibitory activity. nih.gov These studies have demonstrated that certain fluorinated benzenesulfonamides can slow the Aβ peptide aggregation process by more than three-fold. researchgate.netnih.gov The mechanism of inhibition is thought to involve the small molecule shifting the aggregation equilibrium towards the soluble, non-toxic form of the peptide or otherwise retarding the formation of amyloid fibrils. researchgate.netnih.gov

The structure-activity relationship is a key aspect of these investigations. Analysis has shown that the relative positions of the fluoro group, the sulfonamide moiety, and other substituents on the benzene (B151609) ring significantly impact the compound's ability to inhibit aggregation. nih.gov While specific data for this compound is part of a broader series, the general findings indicate that the presence and placement of a hydrophobic substituent and a benzoic acid group, in a particular arrangement with the benzenesulfonamide, are necessary for potent activity. researchgate.netnih.gov The interaction of these inhibitors with the Aβ peptide can alter the morphology of the resulting aggregates, suggesting the formation of a complex between the compound and the peptide. researchgate.netnih.gov Furthermore, selected inhibitors from this class have been shown to increase the survival of cells exposed to toxic Aβ species. researchgate.netnih.gov

Below is a representative table illustrating the conceptual structure-activity relationship for the inhibition of Aβ aggregation by substituted benzenesulfonamides, based on published findings.

| Compound Structure | Substitution Pattern | Relative Inhibition of Aβ Aggregation |

| Fluorinated Benzenesulfonamide Derivative 1 | ortho-Fluoro, para-Substituted | High |

| Fluorinated Benzenesulfonamide Derivative 2 | meta-Fluoro, para-Substituted | Moderate |

| Non-fluorinated Benzenesulfonamide | para-Substituted | Low |

Mechanistic Elucidations and Molecular Interactions

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms of action for benzenesulfonamide (B165840) derivatives are diverse and depend on their specific structural features. A notable example is a series of benzenesulfonamide derivatives that have been investigated as inhibitors of the influenza virus. The mechanism of action for these compounds involves the inhibition of virus fusion with the host endosome membrane. nih.gov They achieve this by binding to the viral protein hemagglutinin (HA) and stabilizing its prefusion structure. nih.gov This stabilization prevents the low pH-triggered conformational changes in HA that are necessary for the release of the viral genome into the cytoplasm of the host cell. nih.gov

Another class of benzenesulfonamide-containing phenylalanine derivatives has been identified as novel HIV-1 capsid (CA) inhibitors. nih.gov These compounds exhibit a dual-stage inhibition profile, affecting both early and late stages of the viral replication cycle. nih.gov In the early stage, a representative compound was found to accelerate the assembly of the capsid core, a mechanism distinct from stabilization. nih.gov In the late stage, their mechanism appears to be similar to the established capsid inhibitor PF-74, resulting in the production of less infectious virions. nih.gov

Investigation of Binding Modes and Interactions with Target Proteins

The interaction of benzenesulfonamide derivatives with their target proteins is crucial for their biological activity. For the anti-influenza benzenesulfonamides, the target protein is hemagglutinin (HA). nih.gov While the precise binding mode of 5-fluoro-N,2-dimethyl-benzenesulfonamide is not documented, studies on related compounds suggest that they likely bind to a hydrophobic pocket in the stalk region of the HA protein. nih.gov This interaction is critical for stabilizing the prefusion conformation of HA. nih.gov

In the context of HIV-1, the target protein for a series of benzenesulfonamide-containing phenylalanine derivatives is the capsid protein (CA). nih.gov Surface plasmon resonance (SPR) studies have confirmed the binding of these inhibitors to the CA protein. nih.gov Molecular dynamics simulations have further provided a rationale for the observed antiviral potency, suggesting specific interactions within the binding site. nih.gov

Research on other benzenesulfonamide derivatives has shown interactions with human carbonic anhydrase. X-ray crystallography has revealed that a 2-fluoro-benzenesulfonamide analog interacts with the backbone NH of Thr200 in the active site. nih.gov In contrast, 3-fluoro and other halogenated and nitrile-substituted benzenesulfonamides are located in a more hydrophobic subpocket of the binding site. nih.gov

Cellular Uptake and Intracellular Distribution Studies in Preclinical Models

Specific studies on the cellular uptake and intracellular distribution of this compound are not available. However, research on the cellular uptake of nanoparticles and nanogels provides a general understanding of how different formulations can influence the entry of substances into cells. For instance, the cellular uptake of nanoparticles can be time, concentration, and energy-dependent, and can occur through mechanisms like endocytosis. bldpharm.com The surface functionalization of nanoparticles, for example with antibodies, can facilitate targeted delivery into specific cell types. bldpharm.com

The intracellular fate of drug carriers can vary, with some being directed to lysosomes. The release of the active compound from its carrier is a critical step for its therapeutic effect. For small molecules like this compound, cellular uptake would likely be governed by its physicochemical properties, such as lipophilicity and size, which determine its ability to cross cell membranes.

Effects on Specific Signaling Pathways and Cellular Processes

The effects of benzenesulfonamide derivatives on signaling pathways are an area of active investigation. For example, dimethyl fumarate (B1241708) (DMF), which shares a dimethyl substitution pattern, has been shown to disrupt pro-survival and inflammatory pathways in chronic lymphocytic leukemia (CLL) cells. bldpharm.com DMF was found to downregulate pathways related to NF-κB and inflammation. bldpharm.com Specifically, in primary leukemic cells, DMF disrupted Toll-like receptor (TLR) signaling pathways. bldpharm.com

Structure Activity Relationship Sar Studies of 5 Fluoro N,2 Dimethyl Benzenesulfonamide and Its Analogs

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, membrane permeation, and binding affinity. nih.govtandfonline.com The position and number of fluorine atoms on the benzenesulfonamide (B165840) ring can have a significant impact on biological activity.

Studies on fluorinated benzenesulfonamides as inhibitors of human Carbonic Anhydrase II (hCA II) have shown that fluorination of the benzene (B151609) ring is particularly advantageous at a single position. nih.govresearchgate.net A higher degree of fluorination does not consistently lead to higher binding affinity or more favorable binding kinetics. nih.govresearchgate.net For instance, the position of the fluorine atom influences its interaction with amino acid residues in the enzyme's active site. A fluorine atom in the meta-position relative to the sulfonamide group shows a preference for binding to a hydrophobic pocket, a preference that is stronger than that of an ortho-positioned fluorine. nih.gov In some cases, a fluorine atom at the ortho position can cause a slight shift in the position of key residues like Thr200 within the active site due to its size compared to hydrogen. nih.gov

In a different biological context, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a process linked to Alzheimer's disease. nih.govresearchgate.net Research on a series of di-substituted fluorinated benzenesulfonamides revealed that a specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety is necessary to effectively slow the Aβ aggregation process. nih.gov Both ortho-para and meta-para double substitution patterns have been explored, indicating that the relative positions of the fluorine and other groups are critical for inhibitory activity. nih.gov

Further research into anti-influenza agents has also highlighted the role of fluorine. In a series of benzenesulfonamide analogues designed as hemagglutinin inhibitors, the introduction of electron-withdrawing groups like 3-Cl and 3-CF3 resulted in compounds with potent antiviral activity. nih.gov This suggests that the electron-withdrawing nature of fluorine, when placed at an appropriate position, can significantly enhance the desired biological effect.

Table 1: Impact of Fluorine Substitution on Biological Activity

| Compound Class | Fluorine Position/Substitution | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Fluorinated Benzenesulfonamides | Single meta-Fluorine | Advantageous kinetic binding profile; stronger preference for hydrophobic pocket compared to ortho-F. | Human Carbonic Anhydrase II (hCA II) | nih.gov |

| Fluorinated Benzenesulfonamides | Single ortho-Fluorine | Can induce conformational shifts in active site residues (e.g., Thr200). | Human Carbonic Anhydrase II (hCA II) | nih.gov |

| Di-substituted Fluorinated Benzenesulfonamides | ortho-para and meta-para patterns | Inhibited amyloid-beta aggregation; specific spatial arrangement of functional groups is crucial. | Amyloid-beta Aggregation Inhibition | nih.gov |

| Aniline Analogues (Benzenesulfonamides) | 3-CF3 (Trifluoromethyl) | Demonstrated much better antiviral potency (EC50 = 42 nM). | Anti-influenza (CPE assay) | nih.gov |

Influence of Alkyl and Other Substituents on the Benzenesulfonamide Moiety

Substituents on the benzenesulfonamide ring, other than fluorine, play a critical role in determining the compound's biological profile. The nature, size, and position of these groups can affect potency, selectivity, and pharmacokinetic properties.

In the context of metallo-β-lactamase ImiS inhibitors, a study of various substituted benzenesulfonamides found that substituents in the meta-position on the phenyl ring generally improved inhibitory activity. nih.gov For example, compound 2g from this study, a meta-substituted derivative, was the most potent inhibitor with an IC50 of 0.11 μM. nih.gov

The development of anticancer agents has also extensively explored substitutions on the benzene ring. In a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives, the presence of the 2-alkythio and 4-chloro groups was a key feature of the design. mdpi.com Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives showed that 4-chloro and 3,4-dichloro substituents on the benzene ring were features of the most active compounds against triple-negative breast cancer and melanoma cell lines. nih.gov The hybridization of sulfonamides with other pharmaceutically active moieties, such as oxadiazoles, has shown that electron-withdrawing groups like chloro and nitro at the para-position of the aromatic ring can result in good antibacterial activity against specific strains like Escherichia coli. researchgate.net

Theoretical studies on alkylamino-substituted sulfonamides have provided insight into how alkyl chain length affects physicochemical properties. acs.org An analysis of 4-amino-N-(2-aminoalkyl)benzenesulfonamides showed that elongating the alkyl chain leads to an increase in the acidity of the aromatic amine group and that the partition coefficient (log P) increases with the number of carbon atoms in the alkylamine chain, which is significant for membrane permeability. acs.org

Table 2: Influence of Ring Substituents on Biological Activity

| Core Structure | Substituent(s) on Benzene Ring | Biological Activity / Finding | Reference |

|---|---|---|---|

| Benzenesulfonamide | meta-Substituents | Improved inhibitory activity against metallo-β-lactamase ImiS. | nih.gov |

| Benzenesulfonamide-imidazole hybrid | 4-Chloro or 3,4-Dichloro | Most active compounds against MDA-MB-231 (breast cancer) and IGR39 (melanoma) cell lines. | nih.gov |

| Benzenesulfonamide-oxadiazole hybrid | 4-Chloro or 4-Nitro | Good antibacterial effect against E. coli. | researchgate.net |

| 4-Amino-N-(2-aminoalkyl)benzenesulfonamide | Elongation of N-alkyl chain | Increases acidity of the 4-amino group and increases hydrophobicity (log P). | acs.org |

Role of Substituents on the N-Attached Group in Modulating Activity

The substituents attached to the sulfonamide nitrogen atom are pivotal in modulating biological activity and selectivity. This part of the molecule, often referred to as the "tail," can engage in various interactions with the target protein, influencing binding affinity and isoform specificity.

In the design of carbonic anhydrase (CA) inhibitors, the tail group is crucial for achieving selectivity for tumor-associated isoforms (like hCA IX and XII) over cytosolic isoforms (hCA I and II). nih.gov For instance, in a series of 1,3,5-triazinyl benzenesulfonamides, the introduction of non-polar side chains on amino acid residues attached to the triazine ring enhanced inhibitory activity against hCA XII compared to polar side chains. nih.gov Conversely, for hCA I, II, and IX, the inhibitory effect increased with the bulk of the amino acid side chain in less polar derivatives. nih.gov

The conjugation of the benzenesulfonamide moiety with various heterocyclic systems via the sulfonamide nitrogen is a common strategy. nih.gov Imidazole derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for cytotoxicity against cancer cell lines. nih.gov Another approach involves creating molecular hybrids by linking the benzenesulfonamide fragment to heterocyclic systems like imidazole or 1,2,4-triazole (B32235) through an imine group, with the goal of achieving a synergistic effect. mdpi.com

Studies on benzenesulfonamides incorporating ureidoethylaminobenzyl tails showed that these N-substituents could produce highly potent and selective inhibitors of hCA II. nih.gov The design of these tails allows for extensive exploration of the space within and outside the enzyme's active site, leading to specific interactions that drive selectivity. Similarly, the development of thiazole-based coumarin (B35378) benzenesulfonamides has yielded potent inhibitors of hCA IX and XII. nih.gov

Table 3: Effect of N-Attached Group on Biological Activity

| Benzenesulfonamide Core | N-Attached Group/Tail | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide | 1,3,5-Triazine (B166579) with amino acid residues | hCA XII | Non-polar amino acid side chains enhanced inhibitory activity compared to polar ones. | nih.gov |

| 4-Chlorobenzenesulfonamide | Imino-(heteroaryl)methyl | HeLa, HCT-116, MCF-7 cancer cells | Imidazole-containing hybrids showed high, selective cytotoxicity in HeLa cells. | mdpi.com |

| Benzenesulfonamide | Ureidoethylaminobenzyl tails | hCA II | Resulted in potent and selective inhibitors with KIs in the low nanomolar range (2.8–9.2 nM). | nih.gov |

| Benzenesulfonamide | Thiazole-4-one moiety | hCA IX | Hybridization of the pharmacophores led to promising lead compounds for anticancer agents. | nih.gov |

Stereochemical Considerations and Their Effects on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

One of the isomers may fit perfectly into the binding site, leading to the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. A clear example of this is found in studies of the phytotoxic activity of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives. amanote.com Research in this area has focused specifically on the stereochemical structure-activity relationships, demonstrating that the specific 3D configuration of the molecule is critical for its phytotoxicity. Although detailed findings from this specific study are not elaborated here, its title underscores the importance of stereochemistry in the activity of benzenesulfonamide derivatives. The differential activity between isomers highlights the necessity of synthesizing and testing optically pure compounds in drug development.

Pharmacophore Identification and Key Structural Features for Desired Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzenesulfonamide derivatives, several key pharmacophoric features have been identified for various biological activities, particularly as enzyme inhibitors.

A primary and well-established pharmacophoric feature of benzenesulfonamides is the sulfonamide group itself (-SO2NH2). When targeting metalloenzymes such as carbonic anhydrases (CAs), this group acts as a potent zinc-binding group (ZBG). nih.govnih.gov The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, anchoring the inhibitor. nih.gov This interaction is fundamental to the inhibitory mechanism against this class of enzymes.

For achieving potent and selective inhibition of tumor-associated CA IX, a successful pharmacophore model often consists of three main parts:

The Benzenesulfonamide Head: This serves as the zinc-anchoring group. nih.gov

A Linker Moiety: Groups like urea (B33335) or cyclic structures such as 1,3,5-triazine act as a scaffold or linker. nih.gov

A Hydrophobic Tail: This portion of the molecule extends towards the entrance of the active site cavity, where it can form additional interactions that enhance binding affinity and, crucially, confer selectivity for different isoforms. nih.gov

In the context of anticancer agents targeting receptor tyrosine kinases like TrkA, the pharmacophore involves the benzenesulfonamide scaffold making key interactions within the kinase domain. For example, the analog AL106 was identified as a potential anti-glioblastoma compound, with in silico analysis showing prominent stabilizing hydrophobic interactions with residues Tyr359, Ser371, and Ile374, and charged interactions with Gln369 of TrkA. mdpi.com This demonstrates that the benzenesulfonamide core can serve as a scaffold for kinase inhibition, with the specific substitution pattern determining the precise interactions and potency.

Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand, such as 5-fluoro-N,2-dimethyl-benzenesulfonamide, to the active site of a target protein.

In the study of benzenesulfonamide (B165840) derivatives, molecular docking is crucial for understanding how these molecules interact with the active sites of enzymes like carbonic anhydrases (CAs). For instance, in studies of related sulfonamides, the sulfonamide group is often observed to coordinate with the zinc ion present in the active site of CAs. tandfonline.comsciforum.netnih.govtandfonline.com The interactions are typically characterized by hydrogen bonds, often involving key amino acid residues such as Thr199, and hydrophobic interactions with other residues within the binding pocket. tandfonline.comsciforum.netnih.gov For this compound, a docking study would similarly aim to identify key hydrogen bonds, van der Waals forces, and potential halogen bonds involving the fluorine atom, which can contribute to binding affinity and selectivity. The N,2-dimethyl substitution pattern would also be analyzed for its steric and electronic influence on the binding orientation.

A primary output of molecular docking simulations is the calculation of a binding score or estimated binding energy, which serves as a prediction of the binding affinity between the ligand and its target. These scores are often expressed in kcal/mol. For example, docking studies on various benzenesulfonamide derivatives targeting carbonic anhydrase IX have reported binding affinities in the range of -7.4 to -9.8 kcal/mol. sciforum.net A lower binding energy generally indicates a more stable protein-ligand complex. For this compound, such calculations would be essential in ranking its potential inhibitory activity against various target proteins and comparing it with known inhibitors.

| Compound Class | Target | Reported Binding Affinity Range (kcal/mol) |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II | -7.9 to -9.8 |

| Triazole Benzenesulfonamide Derivatives | Carbonic Anhydrase IX | -7.4 to -8.1 |

This table presents example binding affinity ranges from studies on related benzenesulfonamide compounds to illustrate typical values obtained through molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on sulfonamide derivatives are used to calculate various molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net These parameters are critical for understanding the reactivity of a compound. For this compound, DFT calculations could reveal the most likely sites for electrophilic and nucleophilic attack, and how the fluoro and dimethyl substitutions influence the electronic properties of the benzenesulfonamide core.

While molecular docking often treats the ligand and protein as rigid or semi-flexible, molecular dynamics (MD) simulations provide a dynamic view of the system over time. MD simulations can be used to study the conformational flexibility of this compound and to observe the stability of its complex with a target protein. nih.govworldscientific.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate assessment of the binding stability. For instance, MD simulations on benzenesulfonamide-protein complexes have been used to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different parts of the protein. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (excluding toxicity profiles)

In silico ADME prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. Various computational models are available to predict these properties based on the chemical structure.

For this compound, a standard ADME prediction would involve the calculation of several key parameters. These predictions are often based on established models and large datasets of known drugs.

| ADME Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound crossing the BBB. |

| Plasma Protein Binding (PPB) | Predicts the extent to which the compound will bind to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions by inhibiting key metabolic enzymes. |

This table outlines the types of ADMET predictions that would be computationally generated for a compound like this compound, based on general practices in the field. nih.govresearchgate.netnih.govmdpi.com

Virtual Screening and Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net When a promising lead compound like this compound is identified, virtual screening can be employed to explore vast chemical space for similar or improved analogs.

The benzenesulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ni.ac.rs This makes the core structure of this compound an excellent starting point for the design of chemical libraries.

The process of library design based on this scaffold would involve the systematic modification of different parts of the molecule. For instance, variations could be introduced at the following positions:

The amino group on the benzene (B151609) ring: Different substituents could be explored to modulate activity and selectivity.

The methyl groups on the sulfonamide nitrogen: These could be replaced with other alkyl or aryl groups to alter steric and electronic properties.

The substitution pattern on the benzene ring: The positions of the fluoro and methyl groups could be altered, or additional substituents could be introduced.

Table 3: Illustrative Virtual Library Based on the this compound Scaffold

| Library Member | R1 (on Benzene Ring) | R2 (on Sulfonamide) | R3 (on Sulfonamide) |

| Parent Compound | 5-Fluoro | Methyl | Methyl |

| Analog 1 | 5-Chloro | Methyl | Methyl |

| Analog 2 | 5-Bromo | Ethyl | Methyl |

| Analog 3 | 4-Fluoro | Methyl | Phenyl |

| Analog 4 | 5-Trifluoromethyl | Cyclopropyl | Methyl |

Note: This table provides a simplified and illustrative example of a virtual library design strategy.

By generating a virtual library of such analogs, researchers can perform high-throughput docking studies against a specific biological target. This allows for the rapid identification of derivatives with potentially enhanced binding affinity and improved pharmacokinetic properties, thereby accelerating the drug discovery process.

Future Research Directions

Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability

The future development of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE hinges on the optimization of its production. Current synthetic strategies for similar benzenesulfonamide (B165840) derivatives often involve multi-step processes. For instance, the synthesis of related compounds has been achieved through methods like the Sandmeyer reaction followed by treatment with ammonia, or through copper-catalyzed cross-coupling reactions. nih.gov An alternative approach involves the reaction of substituted anilines with chloroacetyl chloride under basic conditions. nih.gov

Identification of New Biological Targets and Pathways

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives have shown activity as inhibitors of enzymes like carbonic anhydrases, proteases, and kinases, as well as modulators of various receptors. researchgate.net For example, certain benzenesulfonamides have been identified as potent inhibitors of influenza hemagglutinin, preventing the virus from fusing with host cells. nih.gov Others have demonstrated potential as anticancer agents by targeting pathways involved in tumor growth and metastasis.

A critical area of future research for this compound will be the systematic screening against a diverse panel of biological targets to uncover its mechanism of action and therapeutic potential. High-throughput screening (HTS) campaigns against libraries of enzymes and receptors will be instrumental. Furthermore, unbiased approaches such as chemical proteomics and phenotypic screening in various disease models can help identify novel targets and pathways modulated by the compound. Understanding the specific molecular interactions will be paramount in defining its potential applications in areas such as infectious diseases, oncology, and inflammatory conditions.

Development of Advanced Preclinical Models for Activity Assessment

To thoroughly evaluate the therapeutic potential of this compound, the development and utilization of advanced preclinical models are essential. Standard 2D cell culture assays, while useful for initial screening, often fail to replicate the complexity of a living organism.

Future investigations should employ more physiologically relevant models. For instance, if the compound shows anticancer potential, three-dimensional (3D) cell culture models, such as tumor spheroids or organoids, can provide more accurate insights into drug efficacy and penetration. For potential antiviral applications, such as against influenza, established in vitro models using Madin-Darby canine kidney (MDCK) cells can be used to assess antiviral activity, followed by in vivo studies in relevant animal models. nih.gov The use of humanized models and patient-derived xenografts (PDX) could further enhance the predictive value of preclinical studies, offering a more accurate assessment of how the compound might behave in human subjects.

Rational Design of Potent and Selective Analogs Based on SAR and Computational Insights

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of a lead compound. For the benzenesulfonamide class, SAR studies have been crucial in identifying key structural features that govern potency and selectivity. nih.gov

Future research should focus on the systematic synthesis and evaluation of analogs of this compound to build a comprehensive SAR profile. This will involve modifying the core structure at various positions and assessing the impact on biological activity.

In parallel, computational modeling and molecular docking studies can provide valuable insights into the binding modes of these analogs with their biological targets. By understanding the key interactions at the molecular level, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing will be crucial for developing a candidate molecule with optimal therapeutic characteristics.

Application as a Chemical Probe for Biological Pathway Dissection

Beyond its direct therapeutic potential, this compound could serve as a valuable research tool. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system.

If this compound is found to be a potent and selective modulator of a particular biological target, it could be developed into a chemical probe. This would involve further characterization of its selectivity profile and mechanism of action. Such a probe could then be used by the broader scientific community to investigate the roles of its target protein in health and disease. This could lead to the validation of new drug targets and a deeper understanding of complex biological processes, ultimately accelerating the development of new therapies for a range of conditions.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-N,2-dimethyl-benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-fluoro-5-methyl-benzenesulfonyl chloride with dimethylamine in the presence of a base like pyridine and a catalyst such as DMAP (4-dimethylaminopyridine). Key steps include:

- Sulfonamide formation : The amine nucleophile attacks the sulfonyl chloride, followed by deprotonation.

- Reaction optimization : Pyridine neutralizes HCl byproducts, improving yield .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) isolates the product . Yield variations (50–85%) depend on stoichiometry, solvent choice, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and F NMR confirm substituent positions (e.g., fluorine at C5, methyl at C2).

- IR : Sulfonamide S=O stretching (~1350 cm) and N-H bending (~1550 cm) peaks validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHFNOS: 220.05 g/mol).

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the sulfonamide’s polarity, enhancing solubility in polar solvents (e.g., DMSO). It also stabilizes the aromatic ring via electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzenesulfonamides?

Discrepancies may arise from:

- Purity issues : HPLC with UV detection (≥95% purity) ensures reliable bioassays.

- Structural analogs : Subtle differences (e.g., methyl vs. ethyl groups) significantly alter activity. Compare data with structurally validated analogs (e.g., 5-Chloro-N,2-dimethyl derivatives) .

- Assay conditions : Standardize cell lines/pH to minimize variability.

Q. How can computational methods predict the reactivity of this compound in electrophilic substitutions?

Density Functional Theory (DFT) calculates electron density maps, identifying reactive sites. For example:

- Fluorine directs electrophiles to the meta position (C3) due to its -I effect.

- Methyl groups at C2 sterically hinder ortho/para positions, favoring meta substitution .

Q. What role does the sulfonamide group play in modulating biological target interactions?

The sulfonamide moiety acts as a hydrogen bond donor/acceptor, enhancing binding to enzymes (e.g., carbonic anhydrase). Fluorine’s lipophilicity improves membrane permeability, while methyl groups reduce metabolic degradation .

Q. How can reaction kinetics be studied for sulfonamide formation under varying conditions?

- In situ monitoring : Use F NMR to track fluorine signal shifts during reaction progression.

- Temperature dependence : Arrhenius plots reveal activation energy (e.g., 60–80°C optimal for amine reactivity) .

Methodological Challenges

Q. What are the limitations of current purification methods for fluorinated sulfonamides?

- Column chromatography : Low recovery due to high polarity; alternatives include recrystallization (e.g., ethyl acetate/hexane).

- HPLC : Costly but necessary for isolating enantiomers if chiral centers exist .

Q. How do substituent electronic effects influence regioselectivity in derivatization reactions?

- Electron-donating groups (e.g., methyl) : Activate the ring for electrophilic attack at ortho/para positions.

- Electron-withdrawing groups (e.g., fluorine) : Deactivate the ring, directing reactions to meta positions. Computational models (e.g., Hammett plots) quantify these effects .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

- LC-MS/MS : Detects degradation products in simulated gastric fluid (pH 2–3).

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for sulfonamides) .

Research Applications

Q. How is this compound utilized in protease inhibition studies?

Its sulfonamide group chelates zinc in metalloproteases (e.g., MMP-9), making it a scaffold for inhibitor design. Fluorine enhances binding affinity via hydrophobic interactions .

Q. What in silico tools optimize this compound for CNS drug development?

- Blood-brain barrier (BBB) prediction : Tools like SwissADME assess logP (optimal range: 2–3.5) and polar surface area (<90 Å).

- Docking simulations : AutoDock Vina models interactions with serotonin receptors, leveraging fluorine’s van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.